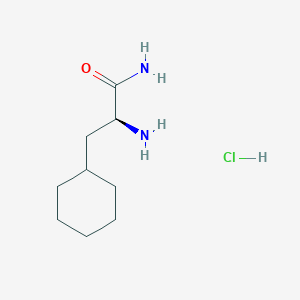
(S)-2-Amino-3-cyclohexylpropanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-cyclohexylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Amino-3-cyclohexylpropanamide hydrochloride, a compound with the chemical formula C9H18N2O·HCl, has garnered interest due to its potential biological activities, particularly in the context of neurological and cancer-related research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features an amine group that is crucial for its biological interactions. Its structure can be represented as follows:
This compound is classified as an amino acid derivative and exhibits properties that may influence its interaction with various biological targets.
1. Neurological Implications
Research indicates that compounds similar to (S)-2-amino-3-cyclohexylpropanamide have been studied for their role as GPR88 agonists, which are implicated in several neurological disorders. GPR88 is a G protein-coupled receptor that plays a significant role in the modulation of neurotransmitter systems. A study demonstrated that certain derivatives of this compound could activate GPR88, leading to potential therapeutic effects in conditions such as alcohol addiction and anxiety disorders .
2. Anticancer Activity
The compound's structural modifications have been explored for their cytotoxic effects against various cancer cell lines. For instance, derivatives with specific side chains showed enhanced potency against melanoma cells, with GI50 values reaching as low as 5 pM in certain cases . The mechanism of action appears to involve the inhibition of key cellular pathways that promote tumor survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of (S)-2-amino-3-cyclohexylpropanamide is crucial for optimizing its biological activity. Key findings include:
- Amide Group : The presence of an amide group at the terminus significantly enhances the compound's potency.
- Cyclohexyl Substitution : Variations in the cyclohexyl moiety can lead to differences in lipophilicity and receptor binding affinity, impacting brain penetration and overall efficacy .
- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better brain penetration but may suffer from reduced selectivity towards target receptors.
Case Study 1: GPR88 Agonism
A notable study investigated the effects of (S)-2-amino-3-cyclohexylpropanamide derivatives on GPR88 signaling pathways. The results indicated that specific modifications could enhance agonist activity, which correlated with reduced alcohol intake in animal models .
Case Study 2: Anticancer Efficacy
Another study evaluated the cytotoxic effects of (S)-2-amino-3-cyclohexylpropanamide derivatives on melanoma cells. The findings suggested that certain structural features were critical for maximizing cytotoxicity while minimizing toxicity to non-malignant cells .
Summary of Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| GPR88 Agonism | Enhanced agonist activity through structural modifications | Potential treatment for addiction disorders |
| Anticancer Activity | Significant cytotoxicity against melanoma with selectivity over non-malignant cells | Development of targeted cancer therapies |
属性
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H2,11,12);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKVBIJDEMXDKQ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













